molecular formula C19H20ClNO4 B5789097 4-(2-(3-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ISOBUTYL ESTER

4-(2-(3-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ISOBUTYL ESTER

Cat. No.: B5789097
M. Wt: 361.8 g/mol
InChI Key: SFCAFXSXGLAIGH-UHFFFAOYSA-N
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Description

4-(2-(3-Chlorophenoxy)-acetylamino)-benzoic acid isobutyl ester is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group, an acetylamino group, and an isobutyl ester moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorophenoxy)-acetylamino)-benzoic acid isobutyl ester typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorophenoxy)-acetylamino)-benzoic acid isobutyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Chlorophenoxy)-acetylamino)-benzoic acid isobutyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-methylpropyl 4-[[2-(3-chlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-13(2)11-25-19(23)14-6-8-16(9-7-14)21-18(22)12-24-17-5-3-4-15(20)10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCAFXSXGLAIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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